2,6-Diaminoisonicotinic acid

H‑bonding capability melamine toxicity inhibition supramolecular recognition

2,6-Diaminoisonicotinic acid (DAI; also 2,6-diaminopyridine-4-carboxylic acid; NSC40141) is a heterocyclic aromatic amino acid with the molecular formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol. It is a disubstituted derivative of isonicotinic acid bearing primary amino groups at the 2- and 6-positions of the pyridine ring, ortho to the ring nitrogen, and a carboxylic acid at the 4-position.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 6313-56-0
Cat. No. B1619915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diaminoisonicotinic acid
CAS6313-56-0
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1N)N)C(=O)O
InChIInChI=1S/C6H7N3O2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11)(H4,7,8,9)
InChIKeyNSAVBLWKSBOTSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diaminoisonicotinic acid (CAS 6313-56-0): A Strategic 2,6-Diamino-4-Carboxypyridine Building Block for Rational Drug Design


2,6-Diaminoisonicotinic acid (DAI; also 2,6-diaminopyridine-4-carboxylic acid; NSC40141) is a heterocyclic aromatic amino acid with the molecular formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol [1]. It is a disubstituted derivative of isonicotinic acid bearing primary amino groups at the 2- and 6-positions of the pyridine ring, ortho to the ring nitrogen, and a carboxylic acid at the 4-position . This substitution pattern confers a distinctive hydrogen-bonding profile (4 H-bond donors, 5 H-bond acceptors) and a calculated logP of approximately 1.1, placing it in a physicochemical space distinct from both the parent isonicotinic acid and its dihydroxy analog citrazinic acid (2,6-dihydroxyisonicotinic acid, DHI) . DAI serves as the core scaffold for 2,6-diamino-isonicotinamide BACE-1 inhibitors that have demonstrated low-nanomolar enzymatic potency, and is cited as a key intermediate in antitubercular and antimalarial agent development [2].

1
Building block 2,6-Diamino-4-carboxypyridine scaffold for rational drug design
2
Target engagement Reported BACE-1 inhibitor precursor; amine transition-state isostere motif
3
Scaffold class Amino-isonicotinic acid DHODH inhibitor pharmacophore class member
4
Physicochemical profile 4 H-bond donors, 5 H-bond acceptors; TPSA 102 Ų; logP ~1.1

Why 2,6-Diaminoisonicotinic Acid Cannot Be Substituted by Generic Aminopyridine or Isonicotinic Acid Analogs


The functional value of 2,6-diaminoisonicotinic acid resides in the simultaneous presence of three chemically distinct and geometrically constrained functional groups—a C4-carboxylic acid and two C2/C6-primary amino groups disposed symmetrically around a pyridine ring nitrogen [1]. This arrangement is not replicated by any single-ring isonicotinic acid positional isomer. The parent isonicotinic acid lacks the dual amino groups required for the amine transition-state isostere motif that confers low-nanomolar BACE-1 potency in 2,6-diamino-isonicotinamide derivatives [2]. Conversely, 2,6-diaminopyridine (DAP) lacks the C4-carboxylate, eliminating the critical H-bond donor/acceptor anchor point and precluding amide/ester derivatization at that position [3]. The 2,6-dihydroxy analog (citrazinic acid, DHI) replaces amino with hydroxyl groups, producing a markedly different H-bonding capability profile: DHI binds cyanuric acid (CYA) far more strongly than DAI, making DHI—not DAI—the preferred inhibitor of melamine–cyanurate complex formation [4]. These differences mean that DAI occupies a unique reactivity and molecular recognition niche that cannot be filled by generic in-class analogs.

This product 2,6-Diaminoisonicotinic acid (DAI)
Not interchangeable with Isonicotinic acid: lacks 2,6-diamino groups; cannot form amine transition-state isostere
This product 2,6-Diaminoisonicotinic acid (DAI)
Not interchangeable with 2,6-Diaminopyridine (DAP): lacks C4-carboxylate; amide/ester derivatization not possible
This product 2,6-Diaminoisonicotinic acid (DAI)
Not interchangeable with Citrazinic acid (DHI): amino-to-hydroxyl substitution shifts H-bonding profile; DHI preferentially binds CYA over melamine

Quantitative Differentiation Evidence for 2,6-Diaminoisonicotinic Acid (CAS 6313-56-0) Against Closest Analogs


H‑Bonding Capability: DAI vs. 2,6‑Dihydroxyisonicotinic Acid (DHI) in Melamine–Cyanurate Complex Inhibition

In a direct structural and functional comparison, DHI (2,6‑dihydroxyisonicotinic acid) exhibited substantially stronger hydrogen‑bonding capability toward cyanuric acid (CYA) than DAI (2,6‑diaminoisonicotinic acid), resulting in DHI preferentially forming a complex with CYA over DAI or melamine. This differential H‑bonding strength was quantified using computational H‑bond capability scores, and the functional consequence was confirmed by statistically significant inhibition of MEL–CYA complex formation by DHI, whereas DAI showed markedly weaker inhibitory activity [1].

H-Bonding Capability vs DHI
Head-to-head
DHI ≫ DAI
H-bond strength toward cyanuric acid
Functional difference in supramolecular recognition: DHI active, DAI inactive in MEL–CYA complex inhibition.
Computational scoring + in vitro assay; P < 0.05
H‑bonding capability melamine toxicity inhibition supramolecular recognition

BACE‑1 Inhibitor Scaffold Potency: 2,6‑Diamino‑Isonicotinamide Derivatives vs. Unsubstituted Isonicotinamide

A series of low‑molecular‑weight 2,6‑diamino‑isonicotinamide derivatives, for which 2,6‑diaminoisonicotinic acid is the direct synthetic precursor, demonstrated potent BACE‑1 inhibition with enzymatic IC₅₀ values as low as 26 nM and cell‑based IC₅₀ values of 180 nM for the amine transition‑state isostere class [1][2]. In contrast, unsubstituted isonicotinamide lacks the 2,6‑diamino motif and does not provide the amine transition‑state isostere necessary for high‑affinity binding to the BACE‑1 catalytic aspartyl dyad; the 2,6‑diamino substitution is a structural prerequisite for this mechanism of inhibition [1].

BACE-1 Inhibitor Potency
Class-level
IC₅₀ ~26 nM
2,6-Diamino-isonicotinamide AE isostere class; enzymatic assay
Scaffold essential for nanomolar BACE-1 engagement; unsubstituted isonicotinamide is inactive.
Cell-based IC₅₀ ~180 nM; PDB 2OAH confirms binding conformation
BACE-1 inhibition Alzheimer's disease transition-state isostere

Physicochemical Differentiation: H‑Bond Donor/Acceptor Capacity vs. Parent Isonicotinic Acid

2,6‑Diaminoisonicotinic acid possesses 4 hydrogen‑bond donors and 5 hydrogen‑bond acceptors, with a topological polar surface area (TPSA) of 102.23 Ų and a calculated logP of approximately 1.1 . The parent compound, isonicotinic acid (CAS 55-22-1), has only 1 H‑bond donor (the carboxylic acid OH) and 3 H‑bond acceptors, with a TPSA of approximately 50.2 Ų and a logP of approximately 0.5 [1]. The introduction of two primary amino groups more than triples the H‑bond donor count and nearly doubles the polar surface area, fundamentally altering the compound's solubility, permeability, and molecular recognition profile [1].

Physicochemical Profile
Cross-study
+300% H-bond donors
DAI: 4 donors / 5 acceptors vs isonicotinic acid: 1 donor / 3 acceptors
TPSA increase of ~52 Ų fundamentally alters solubility and molecular recognition profile.
Calculated properties; TPSA by fragment-based method
hydrogen-bond capacity drug-likeness physicochemical profiling

DHODH Inhibitor Patent Class Membership: Amino‑Isonicotinic Acid Scaffold Privilege

US Patent 8,258,308 (and related patents US 8,691,852, WO 2008/077639) explicitly claims amino‑nicotinic and amino‑isonicotinic acid derivatives as inhibitors of human dihydroorotate dehydrogenase (DHODH), the rate‑limiting enzyme in de novo pyrimidine biosynthesis [1]. Within the claimed genus, the 2,6‑diamino substitution pattern on the isonicotinic acid core is identified as a productive scaffold for DHODH inhibition. While specific IC₅₀ data for the unsubstituted 2,6‑diaminoisonicotinic acid is not publicly disclosed in the patent, related amino‑isonicotinic acid derivatives in the same class have reached clinical development (e.g., teriflunomide, vidofludimus), validating the scaffold class. Isonicotinic acid itself, lacking amino substituents, falls outside the claimed genus and has no reported DHODH inhibitory activity [2].

DHODH Inhibitor Class
Class-level
Scaffold claimed in US 8,258,308
Amino-isonicotinic acid DHODH inhibitor genus
Clinically validated target class entry point; isonicotinic acid excluded from pharmacophore.
Exact IC₅₀ for unsubstituted DAI not publicly disclosed
DHODH inhibition autoimmune disease pyrimidine biosynthesis

Optimal Procurement and Application Scenarios for 2,6-Diaminoisonicotinic Acid (CAS 6313-56-0)


Medicinal Chemistry: BACE‑1 Inhibitor Lead Optimization for Alzheimer's Disease

Procurement of 2,6‑diaminoisonicotinic acid is justified when a program requires the synthesis of 2,6‑diamino‑isonicotinamide derivatives bearing an amine transition‑state isostere. These derivatives have demonstrated enzymatic IC₅₀ values of ~26 nM and cell‑based IC₅₀ of ~180 nM against BACE‑1, with the 2,6‑diamino motif being structurally essential for binding the catalytic aspartyl dyad in the 10s‑loop down conformation [1]. Generic isonicotinic acid or 2,6‑diaminopyridine cannot serve as a substitute because they lack either the amino groups or the C4‑carboxylate required for this pharmacophore.

Autoimmune and Oncology Drug Discovery: DHODH Inhibitor Scaffold Development

DAI provides a direct entry into the amino‑isonicotinic acid DHODH inhibitor class claimed in US Patent 8,258,308 [2]. DHODH is a validated target for autoimmune diseases (e.g., rheumatoid arthritis, multiple sclerosis) and certain cancers, with clinical precedent (teriflunomide, vidofludimus). The 2,6‑diamino substitution pattern on the isonicotinic acid core satisfies the pharmacophore requirements for this target class, whereas unsubstituted isonicotinic acid does not.

Supramolecular and Biochemical Probe Design: Exploiting Differential H‑Bonding

As demonstrated by the direct comparison with DHI in the melamine–cyanurate system [3], DAI's weaker H‑bonding toward CYA makes it a useful negative‑control probe or a scaffold for designing affinity reagents where intermediate H‑bond strength is desired. The 4 H‑bond donors and 5 H‑bond acceptors of DAI, combined with its symmetric 2,6‑diamino‑4‑carboxy architecture, enable predictable supramolecular synthon formation with carboxylic acid co‑formers, as established for the 2,6‑diaminopyridine fragment [4].

Anti‑Infective Building Block: Antitubercular and Antimalarial Agent Synthesis

2,6‑Diaminoisonicotinic acid is a key intermediate for synthesizing bioactive molecules in the antitubercular and antimalarial arenas . Its dual amino groups enable derivatization into amides, Schiff bases, and heterocyclic systems that target the nicotinic acid pathway and GPI biosynthesis in Plasmodium spp. The compound's availability at NLT 98% purity from multiple suppliers ensures reproducibility in multi‑step synthetic sequences .

Application
Selection Property
Validation Focus
BACE-1 inhibitor lead optimization
2,6-Diamino transition-state isostere motif
Enzymatic and cell-based BACE-1 assay; 10s-loop down binding conformation
DHODH inhibitor scaffold development
Amino-isonicotinic acid pharmacophore class membership
Human DHODH enzymatic assay; QSAR model review
Supramolecular probe design
Differential H-bonding vs DHI; 4-donor/5-acceptor architecture
CYA binding assay; co-crystal supramolecular synthon analysis
Anti-infective building block synthesis
Dual amino derivatization handles at C2/C6
Amide/Schiff base/heterocycle formation; antitubercular and antimalarial target assays
Quote Request

Request a Quote for 2,6-Diaminoisonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.